molecular formula C8H13BrO2 B8245077 Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Cat. No.: B8245077
M. Wt: 221.09 g/mol
InChI Key: UTIWRRUHZROKJN-UHFFFAOYSA-N
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Description

trans-4-(Bromomethyl)cyclohexanecarboxylic acid is a cyclohexane derivative with a bromomethyl (-CH₂Br) substituent at the trans-4 position and a carboxylic acid (-COOH) group. This compound is notable for its reactive bromine atom, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

4-(bromomethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIWRRUHZROKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(bromomethyl)cyclohexanecarboxylic acid typically involves the bromination of cyclohexanecarboxylic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(bromomethyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

    Oxidation: Formation of esters, anhydrides, or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : Trans-4-(bromomethyl)cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for further functionalization, making it a versatile building block in organic chemistry.
  • Reagent in Reactions : The compound is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of more complex structures.

2. Medicinal Chemistry

  • Potential Drug Development : Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development. For instance, structural modifications can lead to compounds with enhanced efficacy against specific biological targets.
  • Enzyme Inhibition Studies : Compounds derived from this compound have been studied for their potential as enzyme inhibitors, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections.

3. Material Science

  • Polymer Production : The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the properties of materials for industrial applications. Its use in creating specialty polymers can lead to materials with unique mechanical and thermal properties.

Data Table: Overview of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisUsed as an intermediate for synthesizing complex moleculesNucleophilic substitutions
Medicinal ChemistryPotential drug candidates; studied for enzyme inhibitionAnticancer activity against specific targets
Material ScienceIncorporated into polymers to enhance material propertiesSpecialty polymers with improved properties

Case Studies

1. Enzyme Inhibition
A study on derivatives of this compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications to the bromomethyl group could enhance inhibitory potency.

2. Antimicrobial Activity
Research has shown that certain derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this compound were tested for their efficacy against Staphylococcus aureus and Escherichia coli, revealing potential for development as new antibiotics.

Mechanism of Action

The mechanism of action of Trans-4-(bromomethyl)cyclohexanecarboxylic acid involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification or amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-4-(bromomethyl)cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives, focusing on molecular features, physical properties, reactivity, and applications.

Molecular Structure and Substituent Effects

Compound Substituent Key Structural Features Reference(s)
This compound -CH₂Br Bromine acts as a leaving group, enabling SN2 reactions. N/A
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid -CH₂OSO₂C₆H₅ Sulfonate ester group enhances stability; chair conformation in cyclohexane ring.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (tranexamic acid) -CH₂NH₂ Pharmacologically active amino group; antifibrinolytic activity.
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid -CH₂OH Hydroxyl group increases polarity; used in chiral building blocks.
trans-4-Isopropylcyclohexanecarboxylic acid -C₃H₇ (isopropyl) Lipophilic substituent; used in Nateglinide (antidiabetic drug).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Crystal System Key Reactivity
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid 298.34 N/A Monoclinic (P21/c) Stable sulfonate ester; forms hydrogen-bonded dimers.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid 157.21 386–388 (decomposes) N/A High water solubility; prodrugs enhance bioavailability.
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid 158.20 141 N/A Predicted pKa: 4.83; used in high-purity intermediates.
trans-4-Isopropylcyclohexanecarboxylic acid 170.25 N/A N/A Lipophilic; melting point ~50–60°C (varies by isomer).

Key Research Findings

Reactivity :

  • The bromomethyl group in this compound is more reactive in nucleophilic substitutions compared to phenylsulfonyloxy or hydroxymethyl substituents. This makes it preferable for cross-coupling reactions in medicinal chemistry.
  • Tranexamic acid derivatives demonstrate that modifying substituents (e.g., ester prodrugs) significantly enhances pharmacokinetic properties .

Crystal Engineering :

  • trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature critical for stabilizing supramolecular assemblies .

Bioavailability :

  • Prodrug strategies for tranexamic acid increase urinary recovery from 37% (parent drug) to >80% (prodrugs), highlighting the impact of substituent design on drug delivery .

Biological Activity

Trans-4-(bromomethyl)cyclohexanecarboxylic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting data in a structured manner.

This compound is characterized by its cyclohexane structure with a bromomethyl group and a carboxylic acid functional group. The synthesis typically involves halogenation of cyclohexanecarboxylic acid derivatives, which can be achieved through methods such as decarboxylative halogenation .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its interactions with biological systems. Key areas of investigation include:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some studies have suggested that cyclohexane derivatives can possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
  • Protease Inhibition : There is evidence that related compounds can act as protease inhibitors, which may contribute to their biological efficacy in wound healing and tissue repair .

1. Wound Healing and Barrier Recovery

A study focused on trans-4-(aminomethyl)cyclohexane carboxylic acid, a structural analog, revealed significant effects on epidermal barrier recovery. The application accelerated healing in models of skin injury, suggesting that similar compounds might enhance recovery processes by modulating proteolytic activity .

Study FocusFindings
Epidermal RecoveryAccelerated healing with protease inhibitors
Hyperplasia ReductionDecreased epidermal thickness with repeated applications

2. Antimicrobial Screening

Research on cyclohexane derivatives has shown promise against various bacterial strains. For example, a screening assay indicated that certain derivatives inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in combating antibiotic resistance .

CompoundActivityIC50 (µM)
This compoundInhibition of CPG2 secretion50

Mechanistic Insights

The biological mechanisms underlying the activity of this compound remain an area of active research. Potential mechanisms include:

  • Inhibition of Serine Proteases : Compounds with similar structures have been shown to inhibit serine proteases involved in inflammatory responses, which could explain their anti-inflammatory effects.
  • Modulation of Cytokine Release : The ability to influence cytokine levels may play a critical role in the observed biological activities, particularly in wound healing contexts.

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